1-(4-chlorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]cyclopentane-1-carboxamide
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Overview
Description
1-(4-chlorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]cyclopentane-1-carboxamide is a complex organic compound that features a cyclopentanecarboxamide core with a 4-chlorophenyl group and a tetrahydro-2H-pyran-4-yl thioethyl substituent
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]cyclopentane-1-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclopentanecarboxamide core: This can be achieved by reacting cyclopentanone with an amine under acidic conditions to form the corresponding amide.
Introduction of the 4-chlorophenyl group: This step involves the use of a Friedel-Crafts acylation reaction where 4-chlorobenzoyl chloride is reacted with the cyclopentanecarboxamide in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the tetrahydro-2H-pyran-4-yl thioethyl group: This can be done by reacting the intermediate with tetrahydro-2H-pyran-4-thiol in the presence of a suitable base like sodium hydride.
Industrial production methods typically involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-chlorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]cyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon.
Scientific Research Applications
1-(4-chlorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]cyclopentane-1-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, particularly those involving inflammation and oxidative stress.
Industry: It is used in the development of new materials and as a component in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to specific receptors: It may interact with receptors on the cell surface or within the cell, leading to changes in cellular signaling pathways.
Modulating enzyme activity: The compound can inhibit or activate certain enzymes, affecting metabolic processes and biochemical reactions.
Influencing gene expression: It may alter the expression of specific genes, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
1-(4-chlorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]cyclopentane-1-carboxamide can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)cyclohexanecarboxamide: This compound has a cyclohexane ring instead of a cyclopentane ring, which may affect its chemical properties and biological activities.
1-(4-chlorophenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)cyclopentanecarboxylate:
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClNO2S/c20-16-5-3-15(4-6-16)19(9-1-2-10-19)18(22)21-11-14-24-17-7-12-23-13-8-17/h3-6,17H,1-2,7-14H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOMZADXGKRZFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCSC3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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